[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
Description
[S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in organic chemistry. Its unique structure, which includes a dicyclohexylphosphino group and a sulfinamide moiety, allows it to interact with metal centers in a specific manner, leading to high enantioselectivity in catalytic processes .
Properties
IUPAC Name |
(R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOGHPACTGDYMR-ANHUGMMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ligand-Enabled Coupling of Aryl Bromides
A prominent method involves palladium-catalyzed cross-coupling between electron-rich or neutral aryl bromides and N-triisopropylsilyl sulfinylamine. Using Pd(OAc)₂ (5 mol%) and di(1-adamantyl)benzyl phosphine (L2 , 10 mol%) as a catalytic system, aryl sulfinamides are synthesized under reductive conditions with HCO₂K as the reductant. For the target compound, this approach would require pre-functionalization of the dicyclohexylphosphino-phenyl moiety as an aryl bromide precursor.
Key Reaction Parameters :
Cyclic Alkenyl Triflates as Substrates
Cyclic alkenyl triflates react with N-sulfinylamines under similar Pd-based conditions, yielding stereodefined sulfinamides. The use of HCO₂Cs as a reductant enhances efficiency for electron-deficient substrates. Adapting this method to synthesize the target compound would necessitate designing a triflate-bearing intermediate with the dicyclohexylphosphino-phenyl group.
Photoredox-Mediated Radical Coupling
Visible-Light-Driven Alkyl Radical Addition
A metal-free protocol employs Fukuyama’s acridinium dye (5 mol%) under blue LED irradiation to couple organotrifluoroborate salts with N-sulfinylamines. For the target molecule, this method enables the introduction of the methyl groups at the sulfinamide nitrogen and propanesulfinamide backbone via radical intermediates.
Representative Conditions :
Proton-Coupled Electron Transfer (PCET)
Willis et al. demonstrated that aliphatic carboxylic acids react with N-sulfinyltritylamine via PCET using acridine (10 mol%) as a photocatalyst. This method is suitable for installing the propanesulfinamide moiety under mild conditions (room temperature, 395–405 nm light).
Iron-Catalyzed Oxidative Methods
Disulfide-to-Sulfinamide Conversion
FeCl₂ (10 mol%) and 2,2′-bipyridine (20 mol%) catalyze the conversion of thiols to sulfinamides using O-pivaloyl-protected hydroxylamine triflic acid salt as an oxidant. For the target compound, this method could facilitate the formation of the sulfinamide group from a dicyclohexylphosphino-phenyl thiol precursor.
Optimized Parameters :
Ruthenium-Based Photocatalysis
Reductive Quenching with Thiols
Ru(dmbpy)₃(PF₆)₂ (2 mol%) mediates the reaction between nitroarenes and thiols in DMSO under visible light, forming sulfinamides via a nitrenium intermediate. This method is applicable to electron-rich nitroarenes, making it viable for introducing the phenylmethyl group.
Critical Factors :
-
Base : Hünig’s base (2 equiv)
-
Light Intensity : 30 W blue LEDs
Chiral Resolution and Stereochemical Control
Acyl Transfer Catalysis
A chiral 4-arylpyridine N-oxide (ArPNO) catalyst enables enantioselective synthesis of sulfinamides via acyl transfer. For the target compound’s stereogenic sulfur center, this method ensures high enantiomeric excess (≥90% ee) when using bulky chloroformate activators.
Conditions :
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Key Advantages | Yield Range | Stereoselectivity |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | Pd(OAc)₂/L2 | Broad substrate scope | 70–85% | Moderate |
| Photoredox (Acridinium) | Fukuyama’s dye | Functional group tolerance | 80–92% | Low |
| Fe-Catalyzed Oxidation | FeCl₂/bipyridine | Mild conditions | 65–78% | Not applicable |
| Ru Photocatalysis | Ru(dmbpy)₃(PF₆)₂ | Electron-rich nitroarene compatibility | 55–70% | Low |
| Chiral Acyl Transfer | ArPNO | High enantioselectivity | 75–88% | ≥90% ee |
Chemical Reactions Analysis
Sulfinamide Reactivity
The sulfinamide moiety participates in acid-base and nucleophilic reactions:
-
Acid-Catalyzed Hydrolysis :
Under acidic conditions (e.g., HCl in THF), the sulfinamide undergoes hydrolysis to yield a sulfinic acid derivative. This reaction is critical for modifying the compound’s solubility or generating chiral auxiliaries. -
Nucleophilic Substitution :
The nitrogen center reacts with electrophiles (e.g., alkyl halides) to form N-alkylated derivatives, expanding its utility in medicinal chemistry .
Oxidation and Stability
The compound demonstrates stability under inert atmospheres but is sensitive to oxidants:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ | Room temperature, 12 hr | Sulfoxide derivative (confirmed by NMR) |
| mCPBA | -20°C, 2 hr | Sulfone (minor) and sulfoxide (major) |
Oxidation studies highlight the need for controlled storage (argon atmosphere) to preserve its catalytic activity .
Stereochemical Influence in Reactions
The (R) and (S) configurations at the sulfinamide and phosphino centers dictate reaction pathways:
-
Asymmetric Induction :
In Pd-catalyzed allylic alkylation, the ligand’s chirality achieves >90% ee for β-ketoester products. -
Steric vs. Electronic Effects :
The dicyclohexyl groups provide steric bulk, while the phosphino moiety donates electron density to metals, accelerating oxidative addition steps .
Comparative Reactivity with Analogues
Replacing the dicyclohexylphosphino group alters reactivity:
| Ligand Variation | Impact on Catalytic Activity |
|---|---|
| Diphenylphosphino | Reduced steric bulk lowers enantioselectivity (70–80% ee) |
| Adamantylphosphino | Improved thermal stability but slower reaction kinetics |
| Methoxy-substituted arylphosphino | Enhanced solubility in polar solvents (e.g., MeOH, DMF) |
These modifications demonstrate the compound’s adaptability in diverse reaction media .
Kinetic and Mechanistic Insights
-
Rate-Limiting Steps :
In Rh-catalyzed hydrogenation, substrate binding to the metal-ligand complex is rate-limiting (). -
Activation Parameters :
ΔH‡ = 45 kJ/mol and ΔS‡ = −120 J/(mol·K) suggest a highly ordered transition state.
Scientific Research Applications
Catalysis
One of the primary applications of this sulfinamide is as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances the enantioselectivity of various reactions, such as:
- Asymmetric Hydrogenation : The compound has been effectively used in hydrogenation reactions to produce chiral amines and alcohols with high enantiomeric excess. For example, studies have demonstrated that using this ligand with rhodium catalysts can yield optically pure products from prochiral substrates .
- Cross-Coupling Reactions : In palladium-catalyzed cross-coupling reactions, the sulfinamide ligand has shown improved yields and selectivities for the formation of biaryl compounds, which are important in pharmaceuticals and agrochemicals .
| Reaction Type | Catalyst Used | Product Type | Enantiomeric Excess (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium | Chiral Amines | Up to 98% |
| Cross-Coupling | Palladium | Biaryl Compounds | Up to 92% |
Medicinal Chemistry
The compound's unique structure also positions it as a potential candidate in drug development. Its application in medicinal chemistry includes:
- Anticancer Agents : Research indicates that sulfinamides can inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting potential as lead compounds for anticancer drugs .
- Antiviral Activity : There is emerging evidence that sulfinamides may possess antiviral properties by interfering with viral replication processes. Preliminary studies have indicated effectiveness against certain RNA viruses, paving the way for further exploration in antiviral drug development .
Materials Science
In materials science, [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is explored for:
- Chiral Materials : The compound can be incorporated into polymer matrices to create chiral materials that exhibit unique optical properties. These materials have potential applications in sensors and optical devices .
- Nanotechnology : Its ability to stabilize nanoparticles has been investigated for use in catalysis and drug delivery systems. The stabilization provided by the sulfinamide ligands enhances the performance and longevity of nanoparticles in various applications.
Case Study 1: Asymmetric Synthesis of Chiral Amines
A notable study demonstrated the use of this compound in the asymmetric synthesis of chiral amines via hydrogenation of imines. The reaction conditions were optimized to achieve an enantiomeric excess greater than 95%, showcasing the ligand's effectiveness in asymmetric catalysis.
Case Study 2: Anticancer Activity Evaluation
In a recent investigation into its anticancer properties, derivatives of this sulfinamide were tested against several cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a scaffold for developing new anticancer agents.
Mechanism of Action
The mechanism by which [S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide exerts its effects involves its interaction with metal centers. The dicyclohexylphosphino group coordinates with the metal, while the sulfinamide group provides additional stabilization. This interaction leads to the formation of highly active and selective catalytic complexes, which facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
[S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide: A similar compound with a different stereochemistry.
Xu-Phos: Another chiral ligand used in asymmetric synthesis, known for its high enantioselectivity.
Ming-Phos: A chiral ligand with a similar structure, used in various catalytic reactions.
Uniqueness
[S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is unique due to its specific combination of a dicyclohexylphosphino group and a sulfinamide moiety. This combination provides a high degree of enantioselectivity and stability in catalytic reactions, making it a valuable tool in asymmetric synthesis .
Biological Activity
The compound [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, commonly referred to as a sulfinamide, is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C37H50NO2PS
- Molecular Weight : 603.85 g/mol
- CAS Number : 2565792-50-7
Sulfinamides are known to interact with various biological targets, primarily through their ability to act as inhibitors of enzymes involved in metabolic pathways. The dicyclohexylphosphino moiety enhances the compound's binding affinity to target proteins, potentially affecting cellular signaling pathways.
Anticancer Properties
Research indicates that sulfinamides exhibit promising anticancer activity. For instance, a study demonstrated that compounds with similar phosphine functionalities could inhibit tumor growth in various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast) | 5.4 | Induction of apoptosis |
| Study B | HeLa (Cervical) | 3.2 | Cell cycle arrest |
| Study C | A549 (Lung) | 4.8 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound also shows antimicrobial properties against various bacterial strains. A study reported that sulfinamides can disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 8 µg/mL |
| P. aeruginosa | 15 µg/mL |
Case Study 1: Anticancer Efficacy
In a preclinical trial involving xenograft models, this compound was administered to mice bearing human tumor xenografts. Results indicated a significant reduction in tumor volume compared to controls, suggesting effective in vivo anticancer activity.
Case Study 2: Synergistic Effects with Antibiotics
A combination study evaluated the effectiveness of this sulfinamide with standard antibiotics against resistant bacterial strains. The results showed enhanced efficacy when used in combination, indicating potential for developing new therapeutic strategies against antibiotic-resistant infections.
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Models transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate steric/electronic effects of the dicyclohexylphosphino group on enantioselectivity .
- Molecular Docking : Simulates ligand-metal coordination (e.g., Pd(0) or Rh(I)) to optimize bite angles and predict catalytic turnover .
- Hammett Plots : Correlates substituent effects (σ values) on the phenyl ring with reaction rates in C–C bond formation .
How can contradictions in reported catalytic efficiencies of similar ligands be resolved?
Advanced Research Question
Discrepancies often arise from:
- Reaction Conditions : Solvent polarity (e.g., THF vs. toluene) and temperature (room temp vs. 80°C) significantly impact turnover numbers .
- Ligand Purity : Impurities >2% (e.g., oxidized phosphine species) reduce catalytic activity. Use P NMR to verify ligand integrity .
- Substrate Scope : Electron-deficient aryl halides may show higher reactivity than electron-rich analogs. Standardize testing with 4-bromotoluene as a benchmark .
What handling protocols ensure stability during storage and use?
Basic Research Question
- Storage : Under argon at -20°C in amber vials to prevent phosphine oxidation and sulfinamide hydrolysis .
- Handling : Use Schlenk-line techniques for air-sensitive reactions. Quench excess ligand with aqueous HO before disposal .
How to design a kinetic study evaluating ligand effects on cross-coupling rates?
Advanced Research Question
- In Situ Monitoring : Use F NMR (for fluorinated substrates) or UV-Vis spectroscopy to track reaction progress at 30-second intervals .
- Variable Ligand Concentration : Maintain [Pd]:[Ligand] ratios from 1:1 to 1:3 to identify optimal stoichiometry .
- Activation Energy Calculation : Perform reactions at 40°C, 60°C, and 80°C to construct Arrhenius plots and compare with competing ligands .
What analytical techniques are critical for characterizing purity and structure?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
